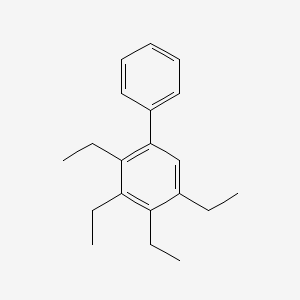
2,3,4,5-Tetraethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetraethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with four ethyl groups attached to the 2, 3, 4, and 5 positions of one of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetraethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,3,4,5-Tetraethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
2,3,4,5-Tetraethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,3,4,5-Tetraethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl groups on the benzene rings can influence the reactivity and orientation of the substituents. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents introduced during chemical reactions.
類似化合物との比較
2,3,4,5-Tetraethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2,3,4,5-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,4,5-Tetrachloro-1,1’-biphenyl:
2,3,4,5-Tetrafluoro-1,1’-biphenyl: Fluorine atoms impart unique electronic properties and reactivity.
特性
CAS番号 |
65775-46-4 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC名 |
1,2,3,4-tetraethyl-5-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-5-15-14-20(16-12-10-9-11-13-16)19(8-4)18(7-3)17(15)6-2/h9-14H,5-8H2,1-4H3 |
InChIキー |
LYYLSKXZNTXVBW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



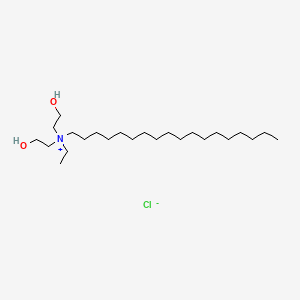
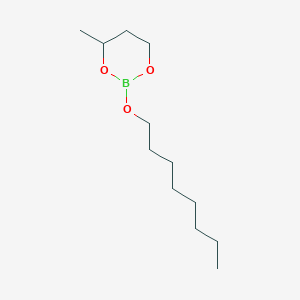
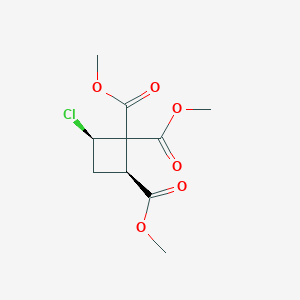
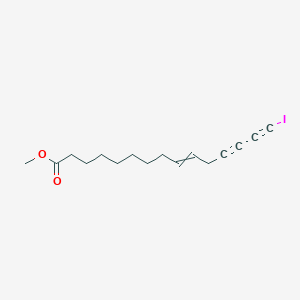

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
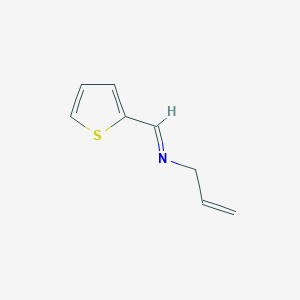
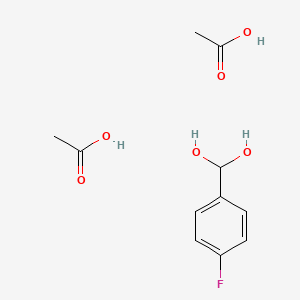
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
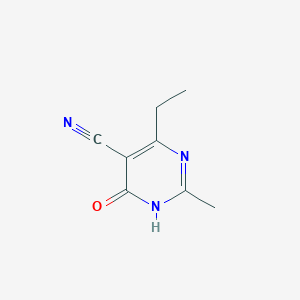

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
